Ethyl 3-[(2-ethoxybenzoyl)amino]benzoate
Description
Ethyl 3-[(2-ethoxybenzoyl)amino]benzoate is an aromatic ester featuring a benzoate backbone substituted at the 3-position with an amino group linked to a 2-ethoxybenzoyl moiety. This structure combines the ester functionality of ethyl benzoate with a secondary amide group, conferring unique physicochemical properties.
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3g/mol |
IUPAC Name |
ethyl 3-[(2-ethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-22-16-11-6-5-10-15(16)17(20)19-14-9-7-8-13(12-14)18(21)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
FSHZDJRHWZLVNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)OCC |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Benzoate Derivatives with Amino-Linked Substituents
Key Observations :
- The position of substituents (meta vs. para) influences electronic properties and solubility. For example, para-substituted dimethylamino groups () exhibit higher reactivity in resin systems than meta-substituted analogs .
- Electron-withdrawing groups (e.g., chloroacetyl in ) increase electrophilicity, while electron-donating groups (e.g., ethoxybenzoyl in the target compound) may enhance stability and lipophilicity .
Key Observations :
Physicochemical and Functional Properties
Solubility and Reactivity
- Ethyl 4-(dimethylamino)benzoate (): High solubility in polar solvents due to the dimethylamino group; exhibits superior reactivity in resin cements compared to methacrylate analogs .
- Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate (): Poor water solubility but enhanced bioactivity due to dichlorophenoxy groups .
Functional Roles in Materials and Medicine
- Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate acts as a co-initiator in resin cements, improving degree of conversion and mechanical properties .
- Antimicrobial Agents : Pyranyl benzoate derivatives () show activity against pathogens, but structural variations (e.g., ethoxybenzoyl vs. pyranyl groups) may reduce efficacy in the target compound .
- Agrochemicals: Dichlorophenoxy-substituted analogs () are potent herbicides, highlighting the role of halogenated groups in bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
